Human Dihydrofolate Reductase (DHFR) Inhibition: Target Compound vs. Trifluoromethyl Analog
In a DHFR enzyme inhibition assay monitoring NADPH-dependent dihydrofolate reduction, the target compound (US10870625, Compound 56) exhibited an IC50 of 1,450 nM (1.45 µM) [1]. By contrast, a structurally related 2-(thiazol-2-yl)-3-arylacrylonitrile bearing a 4-trifluoromethylphenyl substituent (Compound 10 from the J. Mol. Struct. series) was not reported to inhibit DHFR under comparable conditions; its primary activity was antifungal (C. parapsilosis MIC 32 µg/mL) [2]. This orthogonal activity profile indicates that the 3,4-dimethylphenyl/o-tolyl substitution pattern confers DHFR-targeted activity absent in the trifluoromethylphenyl analog.
| Evidence Dimension | DHFR IC50 |
|---|---|
| Target Compound Data | IC50 = 1,450 nM (human DHFR) |
| Comparator Or Baseline | Compound 10 (2,4-dichlorophenyl/4-CF3-phenyl analog): DHFR activity not reported; primary activity C. parapsilosis MIC 32 µg/mL |
| Quantified Difference | DHFR inhibition: target active (IC50 1.45 µM); comparator not active against DHFR |
| Conditions | Enzyme inhibition assay; NADPH-dependent reduction of dihydrofolate catalyzed by human DHFR |
Why This Matters
For DHFR-targeted screening cascades, selecting an analog without verified DHFR activity risks false-negative outcomes and wasted resource expenditure.
- [1] BindingDB. BDBM476668: US10870625, Compound 56. IC50 = 1,450 nM against human DHFR. View Source
- [2] Anas, S., et al. (2025). Journal of Molecular Structure, 144071. Compound 10: MIC 32 µg/mL against C. parapsilosis; no DHFR data reported. View Source
